molecular formula C15H21NO4 B3043443 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid CAS No. 86778-91-8

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid

Cat. No.: B3043443
CAS No.: 86778-91-8
M. Wt: 279.33 g/mol
InChI Key: FAXPKABRZLISKX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, often performed at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. The Boc protection is stable under a variety of conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles such as amines or alcohols

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)

Major Products Formed

    Deprotection: The major product is the free amine after removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

    Coupling: Peptides or peptide-like structures.

Scientific Research Applications

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Utilized in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Employed in the development of peptide drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(Fmoc-amino)-2-methyl-3-phenylpropanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    2-(Cbz-amino)-2-methyl-3-phenylpropanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions and can be selectively removed under mild acidic conditions, making it highly versatile in multi-step synthesis .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXPKABRZLISKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86778-91-8
Record name alpha-Methyl-DL-phenylalanine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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